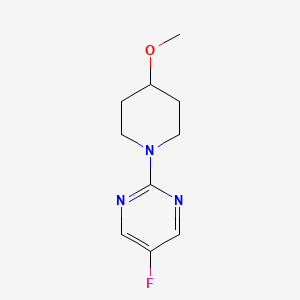

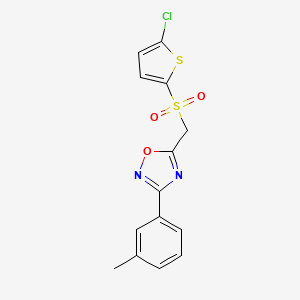

![molecular formula C17H18N4O2S B2716483 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210224-61-5](/img/structure/B2716483.png)

2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a type of benzimidazole derivative . Benzimidazole derivatives have been noted for their diverse biological effects, notably their impact on the central nervous system . The molecular formula of a similar compound, 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol, is C12H18N2O3S .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole”, typically involves the condensation of various substituted piperazines with benzimidazole nuclei . In one study, benzimidazole derivatives were synthesized conventionally .Molecular Structure Analysis

The molecular structure of “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds has been studied using various spectroscopic techniques like IR and NMR . For instance, the IR ranges (ATR, cm−1) for a similar compound, 2-(4-(3-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole, were reported as follows: N–H stretch: 3337.25, C–H aromatic: 3041.55, C–H aliphatic: 2813.17, C=C stretch: 1600.32, C–N aromatic: 1210.90, C–F stretch: 999.71 .Chemical Reactions Analysis

The chemical reactions involving “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds have been studied. For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds have been analyzed. For instance, the yield and melting point (m.p) of a similar compound, 2-(4-(3-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole, were reported as 64% and 195–199 °C, respectively .Scientific Research Applications

Anxiolytic Activity

This compound has been used in the design, synthesis, and evaluation of anxiolytic activity . The study aimed to assess the anxiolytic potential of six derivatives of this compound . The anxiolytic activity was determined using the Elevated Plus Maze test and hole board test in mice . Out of all the derivatives synthesized, compounds 5b, 5c, and 5f exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .

Acetylcholinesterase Inhibitors

The compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . The bioactivities of these derivatives were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Antibacterial Activity

The compound has been used in the design and synthesis of antibacterial agents . DNA Gyrase A was selected as the target protein for antibacterial docking studies .

Antifungal Activity

The compound has been used in the design and synthesis of antifungal agents . However, the results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .

Anti-tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Bactericidal Effects

The compound has been used in the design and synthesis of bactericidal agents . The synthesized derivatives with 4-benzoyl substituents at the 7- (4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species than those analogs with benzenesulfonyl moieties .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the central nervous system , suggesting potential targets within this system.

Mode of Action

It has been suggested that similar compounds may enhance the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression .

Biochemical Pathways

Similar compounds have been found to impact the central nervous system, suggesting that they may affect pathways related to neurotransmission .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability .

Result of Action

Similar compounds have been found to exhibit anxiolytic activity, suggesting that they may have calming effects on the central nervous system .

Action Environment

Similar compounds have been found to exhibit activity in both computational simulations and live subjects , suggesting that they may be influenced by both in silico and in vivo environments.

Future Directions

The future directions for the study of “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their biological effects and potential applications. For instance, one study suggested that a compound exhibiting outstanding anxiolytic efficacy could be considered as a promising candidate warranting further exploration . Another study identified a promising novel compound class that has the potential for further development of antiviral drugs against the Chikungunya virus .

properties

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-24(23,14-6-2-1-3-7-14)21-12-10-20(11-13-21)17-18-15-8-4-5-9-16(15)19-17/h1-9H,10-13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCWQTCPOJGNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

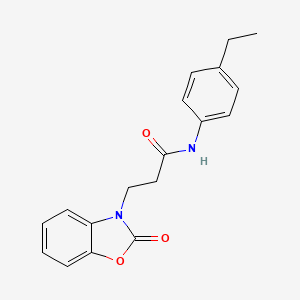

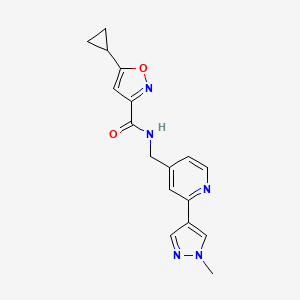

![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)

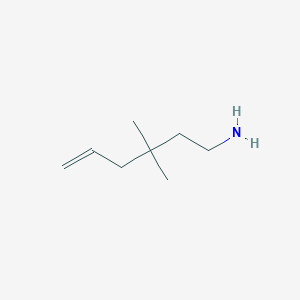

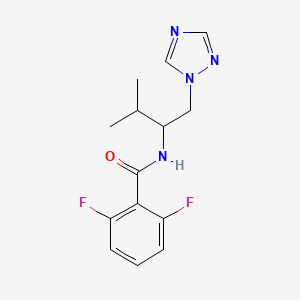

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)

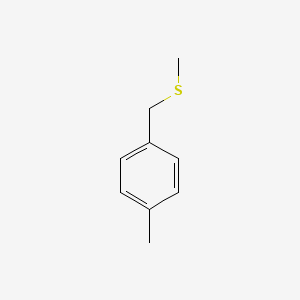

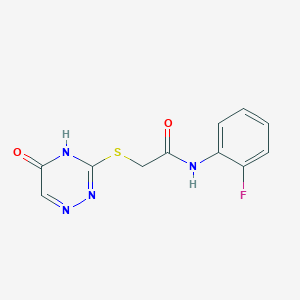

![(E)-N-[(3-Chloro-5-methylsulfonylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2716417.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)